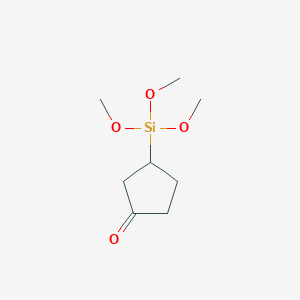
Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a complex structure that combines the properties of benzoic acid and a tetrahydronaphthalenol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining high standards of safety and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Mécanisme D'action
The mechanism of action of benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol include other benzoic acid derivatives and tetrahydronaphthalenol derivatives. Examples include:
- Benzoic acid
- 1,2,3,4-Tetrahydronaphthalen-1-ol
- 5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
What sets this compound apart is its combined structural features, which confer unique chemical and physical properties.
Propriétés
Numéro CAS |
185432-32-0 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H16O.C7H6O2/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13;8-7(9)6-4-2-1-3-5-6/h6-7,11,13H,3-5H2,1-2H3;1-5H,(H,8,9) |
Clé InChI |
DJKZNUISLBPGKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC(C2=C(C=C1)C)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)

![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)


![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)

![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)

![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)


